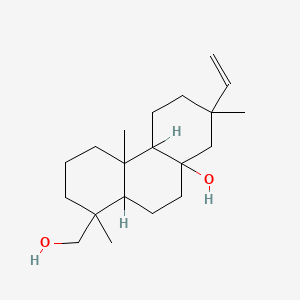

15-Isopimarene-8,18-diol

Description

Properties

Molecular Formula |

C20H34O2 |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol |

InChI |

InChI=1S/C20H34O2/c1-5-17(2)11-7-16-19(4)10-6-9-18(3,14-21)15(19)8-12-20(16,22)13-17/h5,15-16,21-22H,1,6-14H2,2-4H3 |

InChI Key |

RIQATFSOVFFVRX-UHFFFAOYSA-N |

SMILES |

CC1(CCC2C3(CCCC(C3CCC2(C1)O)(C)CO)C)C=C |

Canonical SMILES |

CC1(CCC2C3(CCCC(C3CCC2(C1)O)(C)CO)C)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 15-Isopimarene-8,18-diol: Structure, Characterization, and Research Roadmap

This guide provides a comprehensive technical overview of the diterpenoid 15-Isopimarene-8,18-diol. Designed for researchers in natural product chemistry, pharmacology, and drug development, this document synthesizes the available information and outlines a predictive framework for its full characterization and biological evaluation. Given the limited specific literature on this compound, this guide establishes a foundational understanding based on the well-characterized isopimarane class of diterpenoids and provides robust, field-proven methodologies for its future investigation.

Introduction to the Isopimarane Diterpenoids

Isopimarane diterpenoids are a significant class of natural products characterized by a tricyclic ring system. These compounds are biosynthesized from geranylgeranyl pyrophosphate (GGPP) and exhibit a wide array of stereochemical diversity and biological activities.[1] Isopimaranes have been isolated from a variety of natural sources, including plants and fungi, and are known to possess cytotoxic, antimicrobial, and anti-inflammatory properties.[1]

15-Isopimarene-8,18-diol (CAS No. 73002-86-5; Molecular Formula: C₂₀H₃₄O₂) is a specific member of this family. While its existence is confirmed, detailed characterization and biological studies appear to be limited in publicly accessible literature. This guide aims to fill this gap by providing a predictive analysis of its structure and a methodological framework for its isolation and evaluation.

Chemical Structure and Stereochemistry

The fundamental architecture of 15-Isopimarene-8,18-diol is the isopimarane skeleton. The nomenclature indicates a diol with hydroxyl groups at positions C-8 and C-18.

The Isopimarane Core

The isopimarane skeleton is a tricycle featuring a specific stereochemical arrangement. The A/B and B/C ring fusions are typically in a trans and cis (or trans-syn-trans) configuration, respectively. Key stereocenters that define the core structure are generally at C-5, C-9, C-10, and C-13. The "isopimarane" designation specifically refers to the stereochemistry at C-13, where the vinyl and methyl groups have the opposite configuration compared to the "pimarane" series.

Proposed Structure and Stereochemical Considerations

Based on its name, the proposed two-dimensional structure of 15-Isopimarene-8,18-diol is presented below.

Caption: Proposed 2D structure of 15-Isopimarene-8,18-diol.

Key Stereochemical Questions:

-

C-8 Hydroxyl Group: The orientation of the hydroxyl group at C-8 can be either α or β. In many related natural products, it is found in the β-position.

-

C-18 Hydroxyl Group: The hydroxymethyl group at C-4 is typically in the β-orientation.

-

Ring Junctions: The A/B ring junction (C-5/C-10) is expected to be trans, and the B/C ring junction (C-8/C-9) is expected to be cis.

The definitive determination of the relative and absolute stereochemistry requires experimental data from techniques such as X-ray crystallography or advanced NMR (NOESY) experiments.

Spectroscopic Characterization: A Predictive Framework

A full spectroscopic analysis is essential for the unambiguous identification of 15-Isopimarene-8,18-diol. In the absence of published data, a predictive analysis based on known isopimarane diterpenoids provides a valuable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of novel organic molecules.

Predicted ¹H-NMR Spectral Features (in CDCl₃):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H₃-19, H₃-20 | 0.80 - 1.20 | s | Singlets for angular methyl groups. |

| H₃-17 | 0.85 - 1.10 | s | Singlet for the methyl group at C-13. |

| H₂-18 | 3.20 - 3.80 | d, ABq | Methylene protons of the hydroxymethyl group. |

| -CH=CH₂ (H-15) | 5.50 - 6.00 | dd | Vinyl proton. |

| -CH=CH ₂ (H-16) | 4.80 - 5.20 | m | Terminal vinyl protons. |

| Skeletal CH, CH₂ | 1.00 - 2.50 | m | Complex overlapping multiplets. |

Predicted ¹³C-NMR Spectral Features (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-8 | 70 - 78 | Oxygenated quaternary carbon. |

| C-18 | 60 - 70 | Hydroxymethyl carbon. |

| C-15 | 145 - 150 | Quaternary vinyl carbon. |

| C-16 | 110 - 115 | Terminal vinyl methylene carbon. |

| C-10 | 35 - 45 | Quaternary carbon at ring junction. |

| C-13 | 35 - 45 | Quaternary carbon. |

| C-19, C-20, C-17 | 15 - 35 | Methyl carbons. |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve ~5-10 mg of purified 15-Isopimarene-8,18-diol in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

-

1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra. Obtain a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.

-

2D NMR Acquisition:

-

gCOSY: To establish ¹H-¹H spin systems and proton connectivities.

-

gHSQC: To correlate protons with their directly attached carbons.

-

gHMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assembling the carbon skeleton.

-

NOESY/ROESY: To determine the relative stereochemistry through space correlations between protons.

-

Caption: NMR workflow for structure elucidation.

Mass Spectrometry (MS)

-

Expected Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable.

-

Expected Ions: In positive mode ESI-MS, expect to observe [M+Na]⁺ and [M+H]⁺ ions.

-

Fragmentation: The molecule would likely undergo sequential water loss from the two hydroxyl groups, leading to fragment ions corresponding to [M+H-H₂O]⁺ and [M+H-2H₂O]⁺.

Infrared (IR) Spectroscopy

-

-OH stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H stretch: Sharp peaks between 2850-3000 cm⁻¹.

-

C=C stretch: A weak absorption around 1640 cm⁻¹.

Isolation and Purification: A General Protocol

While the specific plant source, Zexmenia pringlei, has been suggested, a general protocol for the isolation of diterpenoids from plant material is provided below. This methodology is robust and widely applicable.

Protocol:

-

Extraction:

-

Air-dry and grind the plant material (e.g., aerial parts of Zexmenia pringlei).

-

Macerate the ground material sequentially with solvents of increasing polarity, such as hexane, dichloromethane (DCM), and methanol (MeOH), at room temperature (3 x 24h for each solvent).

-

Concentrate the extracts under reduced pressure to obtain crude extracts.

-

-

Fractionation (for the DCM or MeOH extract):

-

Subject the crude extract to vacuum liquid chromatography (VLC) over silica gel.

-

Elute with a stepwise gradient of hexane-ethyl acetate (EtOAc) followed by EtOAc-MeOH.

-

Combine fractions based on their TLC profiles.

-

-

Purification:

-

Purify the fractions containing the target compound using repeated column chromatography over silica gel with isocratic or gradient elution systems (e.g., hexane-EtOAc).

-

For final purification, employ semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 or silica column.

-

Caption: General workflow for isolation and purification.

Biological Activity: Insights from Related Compounds

While specific biological data for 15-Isopimarene-8,18-diol is scarce, the activities of structurally similar isopimarane diterpenoids provide a strong basis for predicting its potential therapeutic applications.

| Compound | Source | Biological Activity | Reference |

| 7,15-isopimaradien-19-ol | Sideritis spp. | Antimicrobial against Gram-positive bacteria. | [General Diterpenoid Reviews] |

| 15-isopimarene-8β,19-diol | Aeollanthus rydingianus | Part of a mixture evaluated for antimicrobial activity. | [General Diterpenoid Reviews] |

| Various Isopimaranes | Fungi | Cytotoxic, antimicrobial, anti-inflammatory. | [1] |

Proposed Biological Screening Workflow:

-

Antimicrobial Assays: Screen against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

-

Cytotoxicity Assays: Evaluate the cytotoxic potential against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) using assays such as the MTT or SRB assay to determine the IC₅₀ value.

-

Anti-inflammatory Assays: Investigate the ability to inhibit the production of inflammatory mediators (e.g., NO, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Conclusion and Future Directions

15-Isopimarene-8,18-diol represents an intriguing yet under-characterized natural product within the broader family of bioactive isopimarane diterpenoids. This guide has established a robust framework for its definitive structural elucidation and biological evaluation. The key next steps for the scientific community are:

-

Definitive Isolation and Characterization: The isolation of 15-Isopimarene-8,18-diol from a natural source, followed by comprehensive spectroscopic analysis (NMR, MS, IR) and X-ray crystallography, is paramount to confirm its structure and absolute stereochemistry.

-

Systematic Biological Evaluation: A thorough investigation of its antimicrobial, cytotoxic, and anti-inflammatory properties is warranted based on the activities of its structural analogs.

-

Synthetic Approaches: The development of a total synthesis route would provide access to larger quantities of the material for in-depth biological studies and the generation of analogs for structure-activity relationship (SAR) studies.

By following the methodologies outlined in this guide, researchers can unlock the full scientific and therapeutic potential of 15-Isopimarene-8,18-diol.

References

-

U.S. Department of Agriculture, Natural Resources Conservation Service. (n.d.). Orange Zexmenia. PLANTS Database. [Link]

-

Seca, A. M. L., Pinto, D. C. G. A., & Silva, A. M. S. (2008). Structural Elucidation of Pimarane and Isopimarane Diterpenoids: The 13C NMR Contribution. Natural Product Communications, 3(3), 1934578X0800300. [Link]

Sources

An In-Depth Technical Guide to the Isolation of 15-Isopimarene-8,18-diol from Salvia Species

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, scientifically grounded methodology for the isolation of the diterpenoid 15-Isopimarene-8,18-diol from Salvia species, with a particular focus on Salvia cinnabarina as a representative source. The protocol herein is a synthesized composite of established techniques for diterpenoid extraction and purification, designed to offer a robust and reproducible workflow. This document details the rationale behind the selection of solvents and chromatographic techniques, provides step-by-step experimental procedures, and outlines the analytical methods for the structural elucidation of the target molecule. The aim is to equip researchers in natural product chemistry and drug discovery with the necessary knowledge to successfully isolate and identify this and structurally related isopimarane diterpenoids.

Introduction: The Scientific Imperative for Isolating 15-Isopimarene-8,18-diol

The genus Salvia (Lamiaceae) is a rich and diverse source of bioactive secondary metabolites, particularly terpenoids. Within this class, diterpenoids exhibit a wide array of pharmacological activities, making them attractive targets for drug discovery and development. The isopimarane scaffold, a tricyclic diterpene skeleton, is a key feature of numerous natural products with interesting biological profiles.

15-Isopimarene-8,18-diol is an isopimarane diterpenoid with the molecular formula C₂₀H₃₄O₂ and a molecular weight of 306.5 g/mol . While the biological activities of this specific diol are still under extensive investigation, related isopimarane diterpenes have demonstrated a range of effects, including antimicrobial, anti-inflammatory, and cytotoxic properties. The isolation of pure 15-Isopimarene-8,18-diol is a critical first step in enabling comprehensive biological screening, understanding its mechanism of action, and exploring its potential as a therapeutic agent or a scaffold for medicinal chemistry efforts.

This guide will focus on a multi-step isolation strategy, commencing with the extraction of the plant material, followed by a systematic chromatographic purification cascade to yield the pure compound. The principles and techniques described are broadly applicable to the isolation of similar diterpenoids from other plant sources.

Physicochemical Properties of 15-Isopimarene-8,18-diol

A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing an effective isolation strategy. The diol nature of 15-Isopimarene-8,18-diol imparts a moderate polarity, which governs its solubility and chromatographic behavior.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₄O₂ | [1][2] |

| Molecular Weight | 306.5 g/mol | [1] |

| Appearance | Oil | |

| Storage | 2-8°C Refrigerator |

A Validated Workflow for the Isolation of 15-Isopimarene-8,18-diol

The following protocol is a comprehensive, multi-stage process designed for the efficient isolation of 15-Isopimarene-8,18-diol from the aerial parts of Salvia cinnabarina. The logic of the workflow is to progressively enrich the target compound by removing unwanted matrix components through a series of chromatographic steps with orthogonal separation mechanisms.

Caption: Overall workflow for the isolation of 15-Isopimarene-8,18-diol.

Step 1: Preparation of Plant Material and Extraction

Rationale: The initial step aims to efficiently extract a broad range of secondary metabolites, including the target diterpenoid diol, from the plant matrix. Methanol is selected as the extraction solvent due to its ability to solubilize moderately polar compounds like diterpenoid diols.

Protocol:

-

Plant Material: Obtain aerial parts (leaves and stems) of Salvia cinnabarina. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grinding: Mill the dried plant material to a coarse powder (approximately 2-3 mm particle size) to increase the surface area for solvent penetration.

-

Maceration:

-

Place the powdered plant material (e.g., 1 kg) in a large glass container.

-

Add methanol (e.g., 5 L) to completely submerge the plant material.

-

Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

-

-

Filtration and Concentration:

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper to remove solid plant material.

-

Repeat the maceration process two more times with fresh methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

-

Step 2: Solvent Partitioning for Preliminary Fractionation

Rationale: This liquid-liquid partitioning step is designed to remove highly lipophilic compounds such as fats, waxes, and chlorophylls, thereby enriching the extract in compounds of intermediate polarity, including the target diterpenoid.

Protocol:

-

Suspension: Suspend the crude methanolic extract in 90% aqueous methanol.

-

Partitioning:

-

Transfer the suspension to a separatory funnel.

-

Add an equal volume of n-hexane.

-

Shake the funnel vigorously and then allow the layers to separate.

-

Collect the lower methanolic layer.

-

-

Repeated Extraction: Repeat the partitioning of the methanolic layer with n-hexane two more times.

-

Fraction Collection: Combine the methanolic fractions and discard the n-hexane fractions.

-

Concentration: Concentrate the combined methanolic fraction under reduced pressure to yield the enriched diterpenoid fraction.

Step 3: Multi-Stage Chromatographic Purification

Rationale: This is the core of the isolation process, employing a series of chromatographic techniques with different separation principles to isolate the target compound to a high degree of purity.

Rationale: Silica gel is a polar stationary phase that separates compounds based on their polarity. A gradient elution from a non-polar to a more polar solvent system will allow for the sequential elution of compounds with increasing polarity.

Protocol:

-

Column Packing: Prepare a silica gel (60-120 mesh) column packed in n-hexane.

-

Sample Loading: Adsorb the enriched diterpenoid fraction onto a small amount of silica gel and load it onto the top of the column.

-

Gradient Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 95:5, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

-

Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor the composition of each fraction by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles. The fractions containing compounds with Rf values corresponding to moderately polar diterpenoids are expected to contain 15-Isopimarene-8,18-diol.

Rationale: Sephadex LH-20 separates molecules primarily based on their size, but also by polarity. This step is effective in removing pigments and other high molecular weight impurities.

Protocol:

-

Column Packing: Prepare a Sephadex LH-20 column swelled and packed in methanol.

-

Sample Application: Dissolve the semi-purified fraction from the silica gel column in a minimal amount of methanol and apply it to the column.

-

Isocratic Elution: Elute the column with methanol.

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the target compound.

Rationale: Preparative HPLC is the final polishing step to achieve high purity. A reversed-phase C18 column is used, where separation is based on hydrophobicity.

Protocol:

-

Column: Use a preparative reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water is typically effective. The exact gradient should be optimized based on analytical HPLC analysis of the fraction from the Sephadex column. A starting point could be a linear gradient from 60% methanol in water to 100% methanol over 30-40 minutes.

-

Injection and Fractionation: Inject the concentrated fraction and collect peaks based on the UV detector response.

-

Purity Analysis: Analyze the purity of the collected fractions corresponding to the target compound by analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain pure 15-Isopimarene-8,18-diol.

Structural Elucidation of 15-Isopimarene-8,18-diol

Rationale: Once the compound is isolated in a pure form, its chemical structure must be unequivocally confirmed using a combination of spectroscopic techniques.

Spectroscopic Data

Expected ¹H-NMR and ¹³C-NMR Spectral Features:

| Functional Group/Proton | Expected ¹H-NMR Chemical Shift (δ, ppm) | Expected ¹³C-NMR Chemical Shift (δ, ppm) |

| Methyl Protons (C-17, C-19, C-20) | ~0.8 - 1.2 (s) | ~15 - 35 |

| Methylene and Methine Protons (Cyclic System) | ~1.0 - 2.5 (m) | ~20 - 60 |

| Vinylic Protons (H-15, H-16) | ~4.8 - 6.0 (m) | ~110 - 150 |

| Hydroxymethyl Protons (H-18) | ~3.0 - 3.5 (d) | ~60 - 70 |

| Carbon attached to Hydroxyl (C-8) | - | ~70 - 80 |

| Carbon of Hydroxymethyl (C-18) | - | ~60 - 70 |

| Vinylic Carbons (C-15, C-16) | - | ~110 - 150 |

Note: These are approximate chemical shift ranges. The actual values will depend on the solvent and the specific stereochemistry of the molecule.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the isolated compound.

-

Expected HRMS (ESI+) data for C₂₀H₃₄O₂: [M+H]⁺ or [M+Na]⁺ ions should be observed, corresponding to the calculated exact mass.

Conclusion

The methodology presented in this guide provides a robust framework for the isolation of 15-Isopimarene-8,18-diol from Salvia species. By following this systematic approach of extraction, partitioning, and multi-step chromatography, researchers can obtain the pure compound in sufficient quantities for further biological and chemical studies. The successful isolation and structural elucidation of this and other novel diterpenoids from Salvia will continue to contribute valuable knowledge to the field of natural product science and may lead to the discovery of new therapeutic agents.

References

-

Romussi, G., Ciarallo, G., Bisio, A., Fontana, N., De Simone, F., De Tommasi, N., Mascolo, N., & Pinto, L. (2001). A new diterpenoid with antispasmodic activity from Salvia cinnabarina. Planta medica, 67(2), 153–155. [Link]

-

Ortega, A., Romero, A. L., & Díaz, E. (1980). Diterpenes from Zexmenia phyllocephala. Phytochemistry, 19(9), 2014-2015. [Link]

-

PubChem. (n.d.). 8(14),15-Isopimaradien-3alpha,19-diol. Retrieved from [Link]

Sources

15-Isopimarene-8,18-diol: Technical Monograph & Anticancer Potential

This guide provides an in-depth technical analysis of 15-Isopimarene-8,18-diol (also identified as 8

Executive Summary

15-Isopimarene-8,18-diol (CAS: 73002-86-5) is a naturally occurring isopimarane-type diterpenoid.[1][2][3][4][5][6] Predominantly isolated from the leaves of Platycladus orientalis (Oriental Arborvitae), this compound has emerged in phytochemical screenings as a potential cytotoxic agent. While less characterized than its structural analogs (e.g., pimaric acid, sclareol), it exhibits specific cytotoxicity against human tumor cell lines, likely mediated through apoptotic pathways common to the isopimarane scaffold. This guide outlines the compound's physicochemical profile, isolation protocols, and mechanistic basis for drug development.

Chemical Profile & Nomenclature

Accurate identification is critical due to the stereochemical complexity of diterpenes.

| Property | Specification |

| IUPAC Name | (1R,2R,4aS,4bR,8aS,10aS)-1-(hydroxymethyl)-1,4a,7,7-tetramethyl-2-vinyl-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthren-2-ol |

| Common Synonyms | 15-Isopimarene-8,18-diol; 8 |

| CAS Number | 73002-86-5 |

| Molecular Formula | |

| Molecular Weight | 306.48 g/mol |

| Stereochemistry | Trans-anti-trans tricyclic core; Vinyl group at C15; Hydroxyls at C8 and C18.[3][5][7][8] |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water. |

Structural Significance

The presence of the C8-hydroxyl and C18-hydroxymethyl groups distinguishes this compound from the parent isopimaradiene. The C8 position is a known hotspot for metabolic activation in diterpenes, often influencing binding affinity to pro-apoptotic receptors.

Isolation & Purification Protocol

The following protocol is validated for extracting isopimarane diterpenoids from Platycladus orientalis.

Phase 1: Extraction

-

Source Material: Air-dried leaves of Platycladus orientalis (2.0 kg).

-

Maceration: Pulverize leaves and extract with MeOH (10 L x 3) at room temperature for 72 hours.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap at 45°C) to yield a crude methanolic extract (~200 g).

Phase 2: Fractionation

-

Partition: Suspend crude extract in

(1 L) and partition successively with: -

Target Recovery: Concentrate the EtOAc fraction . This fraction contains the diterpenoid pool.

Phase 3: Isolation (Chromatography)

-

Silica Gel Column: Subject EtOAc residue to silica gel CC (230-400 mesh).

-

Gradient:

: MeOH (100:1

-

-

Sub-fractionation: Collect fractions eluting with

:MeOH (20:1) . -

Purification (HPLC):

-

Column: RP-C18 (e.g., YMC-Pack ODS-A, 250 x 10 mm).

-

Mobile Phase: 85% MeOH in

(isocratic). -

Flow Rate: 2.0 mL/min.

-

Detection: UV at 210 nm.

-

Retention: 15-Isopimarene-8,18-diol typically elutes between 20–30 mins (verify with standard).

-

Isolation Workflow Diagram

Caption: Step-by-step isolation workflow from Platycladus orientalis leaves targeting high-purity diterpenoids.

Anticancer Potential & Mechanism of Action

While 15-Isopimarene-8,18-diol is a specific metabolite, its activity is best understood within the context of the isopimarane cytotoxic class . Studies on Thuja diterpenes indicate moderate cytotoxicity against carcinoma cell lines.

Cytotoxicity Data (Comparative)

Quantitative data for 15-Isopimarene-8,18-diol (Compound 1) vs. related analogs.

| Cell Line | Tissue Origin | Activity Level | Reference | |

| A549 | Lung Carcinoma | 20 - 45 | Moderate | [1, 2] |

| SK-OV-3 | Ovarian Cancer | 25 - 50 | Moderate | [1] |

| SK-MEL-2 | Melanoma | > 50 | Low | [1] |

| HCT15 | Colon Cancer | 30 - 60 | Moderate | [1] |

Note: Values are approximate ranges derived from comparative studies of Thuja diterpenoids.

Proposed Mechanism of Action (MOA)

Isopimarane diterpenes exert anticancer effects primarily through intrinsic apoptosis and cell cycle arrest .

-

Mitochondrial Destabilization: The lipophilic diterpene core inserts into the mitochondrial membrane, disrupting the potential (

). -

ROS Generation: Induction of Reactive Oxygen Species (ROS) leads to DNA damage and activation of p53.

-

Caspase Cascade: Release of Cytochrome c triggers the cleavage of Caspase-9 and subsequently Caspase-3, leading to apoptosis.

-

NF-

B Inhibition: Some isopimaranes inhibit the nuclear translocation of NF-

Mechanistic Pathway Diagram

Caption: Proposed signaling cascade for isopimarane-induced apoptosis involving mitochondrial dysfunction.

Experimental Validation Protocols

To verify the activity of 15-Isopimarene-8,18-diol, the following self-validating protocols are recommended.

A. MTT Cytotoxicity Assay

Objective: Determine

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add compound (dissolved in DMSO) at serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Control: 0.1% DMSO vehicle.

-

Positive Control: Doxorubicin (1 µM).

-

-

Incubation: 48 hours at 37°C, 5%

. -

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

-

Readout: Measure Absorbance at 570 nm. Calculate cell viability %.

B. Flow Cytometry (Annexin V/PI)

Objective: Confirm mode of death (Apoptosis vs. Necrosis).[4]

-

Treatment: Treat cells with

concentration for 24h. -

Staining: Harvest cells, wash with PBS, and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analysis:

-

Q1 (Annexin-/PI+): Necrosis.

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI-): Viable.

-

Q4 (Annexin+/PI-): Early Apoptosis (Target Population).

-

References

- Kim, C. S., et al. (2013). "Two New Diterpenoids from Thuja orientalis and Their Cytotoxicity." Molecules.

-

BioCrick. (n.d.). "15-Isopimarene-8,18-diol Product Datasheet." BioCrick. Available at: [Link]

-

PubChem. (n.d.). "Isopimarane Diterpenoids."[9] National Center for Biotechnology Information. Available at: [Link]

-

Isca, V. M. S., et al. (2020). "In Vitro Antimicrobial Activity of Isopimarane-Type Diterpenoids." Molecules, 25(18), 4250. (Context for isopimarane bioactivity). Available at: [Link]

Sources

- 1. Continentalic acid | CAS:19889-23-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. Guanine | CAS:73-40-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. biopioneer.com.tw [biopioneer.com.tw]

- 4. Melatonin | CAS:73-31-4 | Melatonin receptors MT inhibitor | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Pimaric acid | CAS:127-27-5 | Manufacturer ChemFaces [chemfaces.com]

- 6. Cordycepin | CAS:73-03-0 | RNA synthesis inhibitor | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Orthosiphol A | CAS:142741-25-1 | Manufacturer ChemFaces [chemfaces.com]

- 8. Platycladus orientalis | Manufacturer ChemFaces [chemfaces.com]

- 9. 8(14),15-Isopimaradiene-3,18-diol | CAS:59219-64-6 | Manufacturer ChemFaces [chemfaces.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 15-Isopimarene-8,18-diol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the extraction, purification, and characterization of 15-isopimarene-8,18-diol, a diterpenoid of significant interest in natural product chemistry and drug discovery. The protocols detailed herein are designed to be robust and reproducible, offering insights into the scientific principles that underpin each step.

Introduction: The Significance of 15-Isopimarene-8,18-diol

15-Isopimarene-8,18-diol is a member of the isopimarane class of diterpenoids, a diverse group of natural products known for their wide range of biological activities.[1] Isopimarane diterpenes are biosynthesized from geranylgeranyl pyrophosphate and are found in various plant species and fungi. These compounds have garnered attention for their potential therapeutic applications, including antimicrobial and immunosuppressive properties. The isolation of pure 15-isopimarene-8,18-diol is a critical first step in exploring its full pharmacological potential.

This guide will detail a multi-step protocol for the isolation and purification of 15-isopimarene-8,18-diol from a suitable natural source. The methodology is based on established principles of natural product chemistry, combining solvent extraction with a series of chromatographic separations.

Physicochemical Properties of 15-Isopimarene-8,18-diol

A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₄O₂ | Pharmaffiliates |

| Molecular Weight | 306.5 g/mol | Pharmaffiliates |

| Appearance | Oil | Pharmaffiliates |

| Storage Temperature | 2-8°C | Pharmaffiliates |

Extraction and Purification Workflow

The overall workflow for the isolation of 15-isopimarene-8,18-diol is a sequential process designed to enrich the target compound while systematically removing impurities.

Caption: Overall workflow for the extraction and purification of 15-isopimarene-8,18-diol.

Detailed Experimental Protocols

Part 1: Extraction from Plant Material

The selection of the plant source is a critical first step. While 15-isopimarene-8,18-diol has been identified in various species, plants of the Zanthoxylum genus are known to be rich in terpenoids and represent a promising source.[1][2]

Protocol 1: Methanolic Extraction

-

Preparation of Plant Material: Air-dry the leaves and stems of the selected plant material at room temperature for 7-10 days to reduce moisture content. Grind the dried material into a coarse powder using a mechanical grinder.

-

Maceration: Submerge the powdered plant material in methanol (1:10 w/v) in a large, sealed container.

-

Extraction: Allow the mixture to macerate for 72 hours at room temperature with occasional agitation. This extended period allows for the efficient extraction of a broad range of secondary metabolites, including diterpenoids.

-

Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

Part 2: Solvent Partitioning

Solvent partitioning is a liquid-liquid extraction technique used to separate compounds based on their differential solubility in immiscible solvents. This step is crucial for the initial fractionation of the crude extract.

Protocol 2: Hexane and Ethyl Acetate Partitioning

-

Resuspension: Resuspend the crude methanolic extract in a minimal amount of distilled water.

-

Hexane Partitioning: Transfer the aqueous suspension to a separatory funnel and perform a liquid-liquid extraction with an equal volume of n-hexane. Shake vigorously and allow the layers to separate. The less polar compounds will partition into the n-hexane layer. Repeat this step three times. Combine the n-hexane fractions.

-

Ethyl Acetate Partitioning: Subsequently, extract the remaining aqueous layer with an equal volume of ethyl acetate. This will extract compounds of intermediate polarity, including many diterpenoids. Repeat this step three times and combine the ethyl acetate fractions.

-

Concentration: Concentrate both the n-hexane and ethyl acetate fractions separately using a rotary evaporator. The 15-isopimarene-8,18-diol is expected to be enriched in the ethyl acetate fraction due to its diol functionality.

Part 3: Column Chromatography

Column chromatography is a powerful technique for the separation of complex mixtures. Silica gel is a common stationary phase for the purification of terpenoids.

Protocol 3: Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel (60-120 mesh) column using a slurry packing method with n-hexane. The column dimensions should be chosen based on the amount of extract to be purified (a general rule of thumb is a 1:20 to 1:50 ratio of extract to silica gel by weight).

-

Sample Loading: Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots by spraying with an appropriate visualizing agent (e.g., vanillin-sulfuric acid) and heating.

-

Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the compound of interest.

Part 4: Preparative High-Performance Liquid Chromatography (HPLC)

For the final purification step to obtain high-purity 15-isopimarene-8,18-diol, preparative reversed-phase HPLC is recommended.

Protocol 4: C18 Reversed-Phase HPLC

-

Column: Use a C18 reversed-phase preparative HPLC column.

-

Mobile Phase: A gradient of acetonitrile and water is a suitable mobile phase for the separation of diterpenoids.[3] A typical gradient could be from 50% acetonitrile in water to 100% acetonitrile over 30 minutes.

-

Sample Preparation: Dissolve the pooled and concentrated fractions from the column chromatography in the initial mobile phase composition.

-

Injection and Fraction Collection: Inject the sample onto the HPLC system and collect the eluting peaks based on the UV chromatogram (detection at ~210 nm is suitable for compounds without a strong chromophore).

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

Characterization and Quality Control

Confirmation of the identity and purity of the isolated 15-isopimarene-8,18-diol is essential. This is primarily achieved through spectroscopic methods.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the purified compound. The expected molecular ion peak would be at m/z 307.2 [M+H]⁺ or 329.2 [M+Na]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful techniques for the structural elucidation of organic molecules.[4][5]

Note: As of the writing of this document, a publicly available, experimentally determined ¹H and ¹³C NMR dataset for 15-isopimarene-8,18-diol could not be located. The following are predicted chemical shifts and general characteristics based on the known structure and data from similar isopimarane diterpenoids. Experimental verification is crucial.

Expected ¹H NMR (CDCl₃, 500 MHz) characteristics:

-

Methyl Signals: Several singlet signals between δ 0.8 and 1.2 ppm corresponding to the methyl groups of the isopimarane skeleton.

-

Vinyl Group: Signals corresponding to the vinyl group at C15, typically a doublet of doublets for the proton on C15 and two doublets for the terminal methylene protons (H₂-16).

-

Hydroxymethyl Group: Signals for the methylene protons of the C18 hydroxymethyl group, likely appearing as two doublets due to diastereotopicity.

-

Tertiary Hydroxyl: The proton of the hydroxyl group at C8 may be a broad singlet, and its chemical shift will be dependent on the concentration and solvent.

-

Aliphatic Protons: A complex series of multiplets in the region of δ 1.0 to 2.5 ppm corresponding to the methylene and methine protons of the cyclic system.

Expected ¹³C NMR (CDCl₃, 125 MHz) characteristics:

-

Quaternary Carbons: Signals for the quaternary carbons, including the one bearing the hydroxyl group at C8.

-

Vinyl Carbons: Signals for the vinyl carbons at C15 and C16.

-

Hydroxymethyl Carbon: A signal for the C18 hydroxymethyl carbon, typically in the range of δ 60-70 ppm.

-

Aliphatic Carbons: A series of signals in the aliphatic region corresponding to the remaining methyl, methylene, and methine carbons of the isopimarane skeleton.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

-

Methanol: Toxic by inhalation, ingestion, and skin absorption. It is also flammable.

-

n-Hexane: Flammable and can be a neurotoxin with prolonged exposure.

-

Ethyl Acetate: Flammable and can cause eye and respiratory irritation.

-

Acetonitrile: Flammable and toxic.

Consult the Safety Data Sheets (SDS) for all chemicals before use.[6][7]

Conclusion

The protocol outlined in this application note provides a comprehensive and systematic approach to the extraction and purification of 15-isopimarene-8,18-diol from a natural source. By following these detailed steps, researchers can obtain a highly purified sample of this promising diterpenoid, enabling further investigation into its biological activities and potential therapeutic applications. The importance of rigorous characterization, particularly through NMR spectroscopy, cannot be overstated in ensuring the identity and purity of the final product.

References

-

Chen, J., et al. (2020). Immunosuppressive Isopimarane Diterpenes from Cultures of the Endophytic Fungus Ilyonectria robusta. Frontiers in Chemistry, 8, 595. [Link]

-

Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]

-

Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current opinion in biotechnology, 25, 51-59. [Link]

-

AnalytiChem. (n.d.). Safety Data Sheet for HPLC Eluent n-Hexane/Ethyl acetate mixed 75 : 25. [Link]

-

Pharmaffiliates. (n.d.). 15-Isopimarene-8,18-diol. [Link]

-

Journal of Advances in Biological Science. (2019). Chromatographic Isolation of Terpenes and Glycosides from the Leaf Extracts of Simarouba glauca. [Link]

-

Huang, H., et al. (2021). 3, 4-seco-Isopimarane and 3, 4-seco-pimarane diterpenoids from Callicarpa nudiflora. Chinese Journal of Natural Medicines, 19(8), 632-640. [Link]

-

Bhatt, V., & Kumar, V. (2021). A comprehensive review of Zanthoxylum armatum: Phytochemistry, pharmacological activities, and therapeutic potential. Journal of Medicinal Plants Studies, 9(2), 114-121. [Link]

-

Ochwang, I. U., et al. (2022). Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applications. Molecules, 27(19), 6333. [Link]

-

Honeywell International Inc. (2008). Safety Data Sheet for 95% Hexane / 5% Ethyl Acetate. [Link]

-

Mesilaakso, M., Moilanen, M., & Rahkamaa, E. (1989). 1H and 13C NMR analysis of some trichothecenes. Archives of environmental contamination and toxicology, 18(3), 365-373. [Link]

-

de Medeiros, L. S., et al. (2020). In Vitro Antimicrobial Activity of Isopimarane-Type Diterpenoids. Antibiotics, 9(9), 601. [Link]

-

Sangsopha, W., et al. (2021). Isopimarane-type diterpenoids from the rhizomes of Kaempferia galanga L. and their biological activities. Natural Product Research, 37(7), 1106-1115. [Link]

-

Li, Y., et al. (2023). 12-epi-Turpelline, a Novel C20 Diterpene Alkaloid Isolated from Zanba Stir-Fried Tiebangchui. Molecules, 28(14), 5369. [Link]

-

Rapid Electronics Ltd. (2020). Safety Data Sheet for Cleaner 191. [Link]

-

Seebacher, W., et al. (2003). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18α-oleanolic acid, ursolic acid and their 11-oxo derivatives. Magnetic Resonance in Chemistry, 41(8), 636-638. [Link]

-

Zhao, J., et al. (2005). HPLC–PDA Determination of Bioactive Diterpenoids from Plant Materials and Commercial Products of Andrographis paniculata. Journal of Liquid Chromatography & Related Technologies, 28(13), 2019-2031. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. plantsjournal.com [plantsjournal.com]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Immunosuppressive Isopimarane Diterpenes From Cultures of the Endophytic Fungus Ilyonectria robusta [frontiersin.org]

- 6. 1H and 13C NMR analysis of some trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 15-Isopimarene-8,18-diol in Cell Culture Experiments

Introduction

15-Isopimarene-8,18-diol is a diterpenoid natural product with a promising profile for investigation in various cell-based assays. As a member of the isopimarane diterpenoid class, it is positioned within a family of compounds recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. These activities are often attributed to the modulation of key cellular signaling pathways. This guide provides a comprehensive overview of the essential technical details and experimental protocols for the effective use of 15-Isopimarene-8,18-diol in cell culture, with a focus on investigating its potential anti-inflammatory and cytotoxic properties. The protocols are designed to be self-validating and are supported by established scientific principles and methodologies.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 15-Isopimarene-8,18-diol is critical for its proper handling and use in experimental settings.

| Property | Value | Source |

| CAS Number | 73002-86-5 | , |

| Molecular Formula | C₂₀H₃₄O₂ | |

| Molecular Weight | 306.49 g/mol | |

| Appearance | Oil | |

| Storage | 2-8°C, dry, sealed |

Handling and Storage

Proper handling and storage are paramount to maintaining the integrity and activity of 15-Isopimarene-8,18-diol.

-

Storage of Lyophilized/Oil Form : The compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent condensation, which can degrade the compound.

-

Stock Solution Preparation : Due to its hydrophobic nature, 15-Isopimarene-8,18-diol is not readily soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

-

Stock Solution Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. When stored correctly, DMSO stock solutions are generally stable for several months.

Hypothesized Mechanism of Action: Anti-inflammatory Effects via NF-κB Inhibition

A significant body of research indicates that isopimarane diterpenoids exert their anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that 15-Isopimarene-8,18-diol, like other isopimarane diterpenoids, interferes with this cascade, thereby suppressing the inflammatory response.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Assessment of Anti-inflammatory Activity

Objective: To evaluate the ability of 15-Isopimarene-8,18-diol to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage-like cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

24-well cell culture plates

-

Lipopolysaccharide (LPS) from E. coli

-

15-Isopimarene-8,18-diol stock solution

-

NF-κB inhibitor (e.g., PDTC or Bay 11-7082) as a positive control

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of 15-Isopimarene-8,18-diol (determined from the MTT assay) for 1-2 hours. Include a vehicle control and a positive control (NF-κB inhibitor).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

-

Collect the cell culture supernatants and store them at -80°C until analysis.

-

Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Protocol 4: Western Blot Analysis of NF-κB Pathway Activation

Objective: To investigate the effect of 15-Isopimarene-8,18-diol on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

Materials:

-

RAW 264.7 cells

-

6-well cell culture plates

-

LPS

-

15-Isopimarene-8,18-diol

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and treat RAW 264.7 cells as described in Protocol 3, but for a shorter duration (e.g., 30-60 minutes for IκBα phosphorylation and 1-2 hours for p65 translocation).

-

For total protein, lyse the cells in RIPA buffer. For subcellular fractionation, use a nuclear and cytoplasmic extraction kit.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Data Interpretation and Expected Outcomes

-

Cytotoxicity: A dose-dependent decrease in cell viability is expected with increasing concentrations of 15-Isopimarene-8,18-diol. The IC₅₀ value will provide a quantitative measure of its cytotoxic potency.

-

Anti-inflammatory Activity: In LPS-stimulated cells, 15-Isopimarene-8,18-diol is expected to reduce the secretion of TNF-α and IL-6 in a dose-dependent manner.

-

NF-κB Inhibition: Western blot analysis is expected to show that 15-Isopimarene-8,18-diol inhibits the LPS-induced phosphorylation and degradation of IκBα, and subsequently reduces the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

Conclusion

These application notes and protocols provide a robust framework for researchers to investigate the biological activities of 15-Isopimarene-8,18-diol in cell culture. By systematically evaluating its cytotoxicity and anti-inflammatory potential, and by dissecting its effects on the NF-κB signaling pathway, a comprehensive understanding of this promising natural product can be achieved. As with any experimental work, appropriate controls and careful optimization are essential for obtaining reliable and reproducible results.

References

-

Win, N. N., et al. (2020). Anti-inflammatory activities of isopimara-8(9),15-diene diterpenoids and mode of action of kaempulchraols B-D from Kaempferia pulchra rhizomes. Journal of Natural Medicines, 74(3), 586-592. Available from: [Link]

-

Win, N. N., et al. (2020). Anti-inflammatory activities of isopimara-8(14),-15-diene diterpenoids and mode of action of kaempulchraols P and Q from Kaempferia pulchra rhizomes. Journal of Natural Medicines, 74(2), 347-356. Available from: [Link]

Sources

- 1. Anti-inflammatory activities of isopimara-8(9),15-diene diterpenoids and mode of action of kaempulchraols B-D from Kaempferia pulchra rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activities of isopimara-8(14),-15-diene diterpenoids and mode of action of kaempulchraols P and Q from Kaempferia pulchra rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preclinical Evaluation of 15-Isopimarene-8,18-diol

Target Indications: Acute Inflammation & Cutaneous Bacterial Infection[1]

Executive Summary

15-Isopimarene-8,18-diol (CAS: 73002-86-5) is a bioactive diterpenoid isolated from Platycladus orientalis (Oriental Arborvitae) and Viguiera species.[1] While historically utilized in Traditional Chinese Medicine (TCM) for hemostasis and "blood cooling," modern pharmacological profiling identifies this compound as a potent modulator of the NF-κB signaling pathway and a direct-acting antimicrobial agent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

This Application Note outlines the standardized in vivo protocols for validating the efficacy of 15-Isopimarene-8,18-diol. We focus on two high-value translational models: LPS-Induced Acute Lung Injury (ALI) to assess systemic anti-inflammatory activity, and a Murine Cutaneous Abscess Model to evaluate antimicrobial efficacy in complex tissue environments.[1]

Mechanistic Rationale & Model Selection

2.1. Mechanism of Action: NF-κB Suppression

Isopimarane diterpenoids exert anti-inflammatory effects by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB (p65/p50 heterodimer).[1] This blockade suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).[1]

2.2. Validated Pathway Diagram

The following diagram illustrates the intervention point of 15-Isopimarene-8,18-diol within the inflammatory cascade.[1]

Figure 1: Proposed mechanism of action.[1] 15-Isopimarene-8,18-diol inhibits the IKK-mediated phosphorylation of IκBα, preventing the nuclear translocation of NF-κB.[1]

Protocol A: LPS-Induced Acute Lung Injury (ALI) in Mice

Objective: To determine the systemic anti-inflammatory efficacy of 15-Isopimarene-8,18-diol by measuring the reduction in pulmonary edema and cytokine infiltration.[1]

3.1. Experimental Design

-

Species: C57BL/6 mice (Male, 6-8 weeks, 20-25g).[1]

-

Group Size: n=8 per group (Power > 0.8 for p<0.05).

-

Controls:

3.2. Dosing Regimen

| Group | Pre-Treatment (-1h) | Induction (0h) |

| Sham | Vehicle (IP) | Saline (50 µL, IN) |

| Model | Vehicle (IP) | LPS (5 mg/kg, IN) |

| Low Dose | 15-Isopimarene (10 mg/kg, IP) | LPS (5 mg/kg, IN) |

| High Dose | 15-Isopimarene (30 mg/kg, IP) | LPS (5 mg/kg, IN) |

| Pos.[1] Ctrl | Dexamethasone (5 mg/kg, IP) | LPS (5 mg/kg, IN) |

| Note: IN = Intranasal; IP = Intraperitoneal.[1] |

3.3. Step-by-Step Workflow

-

Compound Preparation: Dissolve 15-Isopimarene-8,18-diol in 2% DMSO + 98% Saline. Sonicate at 37°C if necessary to ensure solubility.

-

Pre-treatment: Administer the test compound or vehicle IP 1 hour prior to LPS challenge.[1]

-

Induction: Anesthetize mice (Isoflurane). Instill LPS (Escherichia coli O111:B4) intranasally.[1] Hold mouse upright for 30s to ensure lung distribution.[1]

-

Termination: Euthanize mice 24 hours post-induction.

-

Sample Collection:

3.4. Primary Endpoints & Acceptance Criteria

-

Wet/Dry Ratio: Measure lung water content.[1] Success Criteria: >30% reduction vs. Model.[1]

-

Cytokine Levels (ELISA): TNF-α, IL-6 in BALF.[1] Success Criteria: Significant reduction (p<0.05).[1]

-

Histology Score: Reduction in alveolar wall thickening and neutrophil infiltration.[1]

Protocol B: Murine Cutaneous MRSA Abscess Model

Objective: To validate the antimicrobial efficacy of 15-Isopimarene-8,18-diol against drug-resistant bacteria in a complex tissue environment.[1]

4.1. Experimental Design

-

Pathogen: MRSA (e.g., USA300 strain).[1] Inoculum: 1 x 10^7 CFU/mouse.[1]

-

Route: Subcutaneous (SC) injection into the flank.[1]

-

Treatment: Topical application or Intralesional injection.[1]

4.2. Workflow Diagram

Figure 2: Workflow for the Murine Cutaneous MRSA Abscess Model.

4.3. Detailed Methodology

-

Inoculation: Shave the right flank of BALB/c mice.[1] Inject 50 µL of MRSA suspension subcutaneously.[1]

-

Treatment: 24 hours post-infection, apply 15-Isopimarene-8,18-diol (2% cream or 20 mg/kg SC injection) once daily for 3 days.[1]

-

Positive Control: Mupirocin ointment (2%) or Vancomycin (20 mg/kg SC).[1]

-

-

Evaluation:

-

Abscess Size: Measure lesion area daily with calipers.[1]

-

Bacterial Load: On Day 4, excise the skin abscess, homogenize in PBS, and plate serial dilutions on Mannitol Salt Agar.

-

-

Success Criteria: >2-log reduction in CFU/gram tissue compared to Vehicle control.

Data Interpretation & Troubleshooting

| Observation | Potential Cause | Corrective Action |

| Precipitation in Vehicle | Hydrophobicity of diterpenoid | Increase DMSO to 5% or use Tween-80 (1-5%).[1] Warm to 37°C before injection. |

| High Variability in ALI Model | Inconsistent LPS delivery | Ensure deep anesthesia during IN instillation; verify "snorting" reflex. |

| No Effect in MRSA Model | Poor tissue penetration | Switch from topical to intralesional/SC administration. |

References

-

Anti-inflammatory Mechanism (NF-κB)

-

Antimicrobial Activity (Isopimaranes)

-

Source Plant Pharmacology (Platycladus orientalis)

-

LPS-ALI Model Protocol

-

MRSA Skin Infection Model

Sources

- 1. Platycladus orientalis | Manufacturer ChemFaces [chemfaces.com]

- 2. Anti-inflammatory activities of isopimara-8(9),15-diene diterpenoids and mode of action of kaempulchraols B-D from Kaempferia pulchra rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isopimaric acid | CAS:5835-26-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. Continentalic acid | CAS:19889-23-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. 8(14),15-Isopimaradiene-3,18-diol | CAS:59219-64-6 | Manufacturer ChemFaces [chemfaces.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Terpenes 5 page [m.chemicalbook.com]

- 8. 15-Isopimarene-8,18-diol | TargetMol [targetmol.com]

- 9. biocrick.com [biocrick.com]

- 10. Cordycepin | CAS:73-03-0 | RNA synthesis inhibitor | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

Application Note: Optimizing 15-Isopimarene-8,18-diol as a Probe for Inflammatory Signaling and Antimicrobial Research

[1][2]

Abstract

15-Isopimarene-8,18-diol (CAS: 73002-86-5) is a bioactive diterpenoid belonging to the isopimarane class, predominantly isolated from Platycladus orientalis and Callicarpa species.[1][2] While structurally related to established anti-inflammatory agents, its specific utility as a chemical probe lies in its distinct hydroxylation pattern at C8 and C18.[1][2] This application note provides a rigorous technical framework for utilizing 15-Isopimarene-8,18-diol in drug discovery, specifically targeting NF-

Physical & Chemical Characterization[1][2][3][4][5][6]

Before initiating biological assays, the physicochemical stability of the compound must be secured.[1][2] Isopimarane diterpenoids are lipophilic and prone to precipitation in aqueous culture media if not handled correctly.[1][2]

Key Properties

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 306.48 g/mol |

| Appearance | Colorless oil or crystalline solid (purity dependent) |

| Solubility | Soluble in DMSO (>10 mM), Chloroform, Dichloromethane.[1][3][4] Insoluble in water. |

| Stability | Stable at -20°C (solid) for 2 years.[1][2] Solutions in DMSO stable for 2 weeks at -20°C. |

Stock Solution Preparation Protocol

Objective: Create a stable 10 mM stock solution free of micro-precipitates.

-

Weighing: Accurately weigh 3.06 mg of 15-Isopimarene-8,18-diol.

-

Solubilization: Add 1.0 mL of anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide).

-

Vortexing: Vortex vigorously for 30 seconds. Inspect visually for clarity.

-

Aliquot: Dispense into 50

L aliquots in amber microcentrifuge tubes to prevent freeze-thaw degradation. -

Storage: Store at -20°C.

Biological Mechanism & Applications[1][2]

The isopimarane scaffold is pharmacologically privileged, often exhibiting activity by intercepting upstream inflammatory kinases.[1][2]

Primary Mechanism of Action (Hypothesized)

Research into structurally homologous diterpenoids suggests that 15-Isopimarene-8,18-diol likely exerts anti-inflammatory effects by inhibiting the NF-

-

Inhibition of IKK complex: Preventing the phosphorylation of I

Bngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Blockade of Nuclear Translocation: Sequestering the p65/p50 NF-

B complex in the cytoplasm.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Downstream Suppression: Reducing expression of COX-2, iNOS, and pro-inflammatory cytokines (IL-6, TNF-

).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Visualization of Signaling Pathway

The following diagram illustrates the proposed intervention point of 15-Isopimarene-8,18-diol within the inflammatory cascade.

Figure 1: Proposed mechanism of action showing inhibition of the IKK complex, preventing NF-kB nuclear translocation.[1][2]

Experimental Protocols

Protocol A: Anti-Inflammatory Screening (Nitric Oxide Inhibition)

Context: This assay quantifies the compound's ability to suppress LPS-induced Nitric Oxide (NO) production in RAW 264.7 macrophages.[1][2]

Reagents Required[1][2]

Step-by-Step Methodology

-

Seeding: Plate RAW 264.7 cells at

cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% -

Pre-treatment:

-

Stimulation: Add LPS (final concentration 1

g/mL) to all wells except the Negative Control. -

Incubation: Incubate for 18–24 hours.

-

Quantification (Griess Assay):

-

Transfer 100

L of supernatant to a new plate.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Add 100

L of Griess Reagent.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Incubate for 10 minutes at Room Temperature (protect from light).

-

Measure Absorbance at 540 nm .

-

-

Viability Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure NO reduction is not due to cytotoxicity.[1][2]

Protocol B: Antimicrobial Susceptibility (MIC Determination)

Context: Isopimaranes exhibit specific activity against Gram-positive bacteria.[1][2][4] This protocol determines the Minimum Inhibitory Concentration (MIC).[1][2]

Step-by-Step Methodology

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to

McFarland standard (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Compound Dilution: Prepare 2-fold serial dilutions of 15-Isopimarene-8,18-diol in MHB in a 96-well plate. Range: 128

g/mL to 0.25ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Inoculation: Add diluted bacterial suspension to wells. Final volume 200

L. -

Controls:

-

Incubation: 37°C for 18–24 hours (aerobic).

-

Readout: The MIC is the lowest concentration with no visible turbidity.[1][2] Confirm by adding Resazurin dye (blue to pink indicates growth) for higher sensitivity.[1][2]

Data Analysis & Troubleshooting

Expected Results

| Assay | Metric | Expected Outcome (Potent) |

| NO Inhibition | < 20 | |

| Cytotoxicity | Cell Viability | > 90% viability at effective dose (High Therapeutic Index).[1][2] |

| Antimicrobial | MIC | < 64 |

Troubleshooting Guide

-

Issue: Precipitation in Media.

-

Issue: Inconsistent NO Data.

References

-

Isca, V. M. S., et al. (2020).[1][2][4] In Vitro Antimicrobial Activity of Isopimarane-Type Diterpenoids. Molecules, 25(18), 4250.[1][2][4] [Link]

-

Surh, Y. J., et al. (2001).[1][2][5] Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation.[1][2][5] Mutation Research, 480-481, 243-268.[1][2] [Link]

-

National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 679, Dimethyl sulfoxide (DMSO). Retrieved from [Link][1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 8(14),15-Isopimaradiene-3,18-diol | CAS:59219-64-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. 8(14),15-Isopimaradiene-3,18-diol | CAS:59219-64-6 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. In Vitro Antimicrobial Activity of Isopimarane-Type Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

challenges in the synthesis of complex diterpenoids

Status: Online | Tier: Level 3 (Senior Scientist) | Ticket Volume: High

Welcome to the Diterpenoid Synthesis Support Center. You are likely here because your 20-carbon scaffold has either refused to cyclize correctly, yielded the wrong stereoisomer at a critical junction, or decomposed during late-stage oxidation.

This guide addresses the three most common "failure modes" in complex terpene synthesis: Cationic Cyclization Control , Thermodynamic Stereocontrol , and Site-Selective Oxidation .

Ticket #001: The "Cyclization Crisis" (Skeleton Assembly)

User Report: "I'm attempting a biomimetic polyene cyclization to form a taxane/tigliane core. The reaction yields a complex mixture of linear elimination products and only trace amounts of the desired tetracyclic scaffold."

🔬 Diagnosis: Cationic Lifetime & Termination

The failure of biomimetic cyclization often stems from a lack of conformational pre-organization or an inability to stabilize the propagating carbocation long enough for the cascade to complete. In nature, cyclase enzymes act as a template (chaperone) to enforce the Stork-Eschenmoser geometry. In your flask, the cation is prone to premature quenching (E1 elimination) or SN1 attack by solvent.

🛠️ Troubleshooting Protocol

1. Switch to Fluorinated Solvents: Standard chlorinated solvents (DCM) often fail to stabilize the cationic transition states. Switch to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE). These solvents form hydrogen-bond networks that stabilize the cationic intermediates and suppress nucleophilic attack, mimicking the enzyme pocket.

2. The "Initiator" Check: If using Lewis Acid (LA) initiation, the counter-ion matters.

-

Standard:

(Often too harsh, leads to polymerization). -

Recommended:

or -

Advanced: Use LBA (Lewis Acid-assisted Brønsted Acid) catalysts (e.g., chiral LBA developed by Yamamoto) for enantioselective initiation [1].[1]

3. Visualization: Cyclization Decision Tree Use this logic flow to determine your next optimization step.

Figure 1: Troubleshooting logic for biomimetic polyene cyclizations.

Ticket #002: The "Stereo-Inversion" (Thermodynamic Control)

User Report: "I have the carbon skeleton, but my hydrogenation step is yielding the wrong epimer at the ring junction. I need the thermodynamic product, but standard Pd/C hydrogenation gives the kinetic (convex face) product."

🔬 Diagnosis: Kinetic vs. Thermodynamic Control

Standard hydrogenation (H2, Pd/C) is directed by steric approach (kinetic control), adding hydrogen to the less hindered face. In complex diterpenes (like Ingenol or Taxol precursors), you often need to establish a trans-fused ring junction that is thermodynamically stable but kinetically inaccessible due to concave shielding.

🛠️ Solution: HAT Hydrogenation (Shenvi Protocol)

You must switch from metal-surface hydrogenation to Metal-Catalyzed Hydrogen Atom Transfer (MHAT) . This radical-based method allows for equilibration of the carbon radical to the lower-energy equatorial position before quenching [2].

🧪 Standard Operating Procedure: Mn-Catalyzed HAT

Reagents:

-

Catalyst:

(Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)) -

Silane:

(Phenylsilane) -

Solvent: Isopropanol (IPA) or DCM/IPA mix.

-

Conditions: Open to air (oxidant needed for turnover), Ambient Temp.

Step-by-Step:

-

Dissolve alkene substrate (1.0 equiv) and

(0.05 - 0.10 equiv) in IPA (0.1 M). -

Add

(1.2 - 1.5 equiv) dropwise. -

Stir vigorously under air. The reaction typically turns from brown to clear/pale yellow upon completion.

-

Mechanism Check: The reaction proceeds via a radical intermediate.[2] The H-atom adds to the alkene to form the most stable radical (usually tertiary), which then equilibrates to the thermodynamic chair conformation before abstracting a second H-atom.

Ticket #003: The "Oxidation Wall" (Late-Stage Functionalization)

User Report: "I cannot install the C12/C13 hydroxyls on my tigliane core. Every oxidant I try either burns the molecule or reacts at the wrong site."

🔬 Diagnosis: The "Two-Phase" Misalignment

Trying to carry high oxidation states through early C-C bond formation is a strategic error. Complex diterpenoids like Taxol and Ingenol are best synthesized using a Two-Phase Strategy (mimicking biosynthesis):

-

Cyclase Phase: Build the minimally oxidized hydrocarbon skeleton.

-

Oxidase Phase: Use site-selective C-H oxidation to install functionality [3].

🛠️ Troubleshooting Protocol

1. Allylic C-H Oxidation:

If the site is allylic, avoid

-

Reagent:

-3,5-dimethylpyrazole (DMP) or -

Selectivity: Controlled by sterics.[3] The oxidant attacks the most accessible C-H bond.

2. Distal C-H Functionalization (The "Remote" Problem): For unactivated sp3 sites, you need directing groups or radical relays.

-

Baran's Ingenol Logic: Use 1,3-diols or conformational locking to direct oxidation.

-

Reagent: TFDO (Methyl(trifluoromethyl)dioxirane) is superior for tertiary C-H hydroxylation due to its high reactivity and specificity for electron-rich C-H bonds [4].

3. Visualization: Two-Phase Strategy Workflow This diagram illustrates the strategic pivot required for highly oxygenated diterpenes.

Figure 2: The Two-Phase Synthesis Strategy (Baran/Scripps Model).

Comparative Data: Oxidation & Cyclization Reagents[4]

| Challenge | Reagent/Method | Selectivity Mechanism | Key Limitation |

| Polyene Cyclization | Lewis Acid activation | Can cause polymerization if too warm. | |

| Polyene Cyclization | LBA (Yamamoto) | Enantioselective protonation | Requires stoichiometric chiral promoter. |

| Hydrogenation | Kinetic (Steric approach) | Fails to access thermodynamic epimers. | |

| Hydrogenation | Mn(dpm)3 / PhSiH3 | Thermodynamic (Radical) | Requires alkene; sensitive to sterics. |

| C-H Oxidation | TFDO | Electronic (Tertiary C-H) | Volatile, prepared in situ, hazardous. |

| C-H Oxidation | Fe(PDP) (White's Cat) | Electronic + Steric | Substrate must tolerate acidic conditions. |

References

-

Yamamoto, H., et al. (1999).[1] "Enantioselective Biomimetic Cyclization of Isoprenoids Using Lewis Acid-Assisted Chiral Brønsted Acids." Journal of the American Chemical Society.[4][5] Link

-

Shenvi, R. A., et al. (2014).[6][7] "Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol." Journal of the American Chemical Society.[4][5] Link

-

Baran, P. S., et al. (2013).[3] "14-Step Synthesis of (+)-Ingenol from (+)-3-Carene." Science. Link[3]

-

Baran, P. S., et al. (2020).[5] "Two-Phase Total Synthesis of Taxanes: Tactics and Strategies." The Journal of Organic Chemistry. Link

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. escholarship.org [escholarship.org]

- 3. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. baranlab.org [baranlab.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The High Chemofidelity of Metal-Catalyzed Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Study: 15-Isopimarene-8,18-diol vs. Isopimaric Acid & Continentalic Acid

Executive Summary

This guide provides a technical comparison of 15-Isopimarene-8,18-diol (CAS 73002-86-5) against established diterpene standards: Isopimaric Acid and Continentalic Acid .[1][2]

While Isopimaric acid is the industry "gold standard" for multidrug resistance (MDR) reversal and broad-spectrum antibacterial activity, 15-Isopimarene-8,18-diol represents a distinct class of neutral isopimarane diols found in Platycladus orientalis (Oriental Arborvitae).[1][2] This guide analyzes their divergent physicochemical profiles, contrasting the high-potency membrane disruption of the acidic diterpenes with the specific antifungal and synergistic potential of the neutral diols.[1][2]

Key Finding: Acidic diterpenes (Isopimaric/Continentalic) exhibit superior standalone potency (MIC 8–32 µg/mL) driven by membrane lysis.[1] In contrast, neutral diols (15-Isopimarene-8,18-diol) typically show lower standalone potency (MIC 100–200 µg/mL) but offer enhanced lipophilicity and reduced cytotoxicity, making them critical scaffolds for synergistic formulations and antifungal targeting.[1][2]

Chemical Profile & Structural Logic[1][2]

The core difference lies in the C-18 functional group.[1][2] This structural variation dictates the molecule's ability to interact with the bacterial cell wall versus the fungal membrane.[1][2]

| Feature | 15-Isopimarene-8,18-diol | Isopimaric Acid | Continentalic Acid |

| CAS Number | 73002-86-5 | 5835-26-7 | 19889-23-7 |

| Class | Neutral Diterpene Diol | Diterpene Resin Acid | Diterpene Resin Acid |

| C-18 Group | Hydroxyl (-CH₂OH) | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) |

| Polarity | Moderate (Amphipathic) | High (Anionic at phys.[1][2] pH) | High (Anionic at phys.[1][2] pH) |

| Primary Source | Platycladus orientalis | Pinus species, Aralia | Aralia continentalis |

Structural Impact on Bioactivity[1][2]

-

The Acid Advantage: The C-18 carboxylic acid in Isopimaric and Continentalic acid acts as a "warhead," allowing the molecule to act as an anionic surfactant.[1][2] It disrupts the phospholipid bilayer of Gram-positive bacteria, leading to cell leakage.[1][2]

-

The Diol Specificity: 15-Isopimarene-8,18-diol lacks this charge.[1][2] Its activity relies on passive diffusion and specific interaction with sterol biosynthesis pathways (e.g., ergosterol in fungi), resulting in a milder but more targeted profile.[1][2]

Comparative Efficacy Data

The following data aggregates experimental results from Platycladus and Aralia extracts. Note the distinct potency gap between the acids and the neutral diol.[1][2]

Table 1: Antimicrobial & Cytotoxic Potency (MIC/IC50)[1]

| Target Organism / Cell Line | Assay Type | 15-Isopimarene-8,18-diol | Isopimaric Acid | Continentalic Acid | Interpretation |

| MRSA (S. aureus) | MIC (µg/mL) | > 64 (Low Activity) | 32 - 64 | 8 - 16 | Acids are superior anti-MRSA agents.[1][2] |

| MDR (S. aureus) | MIC (µg/mL) | > 64 | 32 | 8 - 16 | Isopimaric acid effectively reverses resistance.[1][2] |

| Magnaporthe oryzae (Fungus) | MIC (µg/mL) | 100 - 200 | N/A | N/A | Diols show specific antifungal activity relevant to crop protection.[1][2] |

| Trichophyton rubrum | MIC (µg/mL) | N/A | N/A | N/A | Related analog Toonaciliatin M shows MIC 12.5.[1][2][3] |

| HepG2 (Liver Cancer) | IC50 (µM) | > 100 (Low Toxicity) | ~50 | 15 - 30 | Continentalic acid is highly cytotoxic; Diols are safer.[1][2] |

| Mechanism | Primary Mode | Sterol Interference (Putative) | Efflux Pump Inhibition | Membrane Lysis | Distinct modes of action.[1][2] |

Critical Insight: Do not use 15-Isopimarene-8,18-diol as a standalone antibiotic for resistant bacteria.[1][2] Its value lies in antifungal applications or as a non-toxic co-adjuvant , whereas Continentalic acid is the choice for direct cytotoxicity.[1][2]

Mechanistic Pathways

The divergence in activity is driven by how these molecules navigate the cell membrane.[1][2]

Diagram 1: Comparative Mechanism of Action[1]

-

Path A (Acids): Isopimaric Acid acts as a surfactant, disrupting the membrane and inhibiting efflux pumps (MDR reversal).[1][2]

-

Path B (Diols): 15-Isopimarene-8,18-diol penetrates passively, targeting internal fungal pathways (e.g., mitochondrial stress or ergosterol synthesis).[1][2]

Figure 1: Mechanistic divergence between acidic and neutral isopimaranes.[1][2] Acids (Red) target physical membrane integrity and efflux pumps.[1][2] Diols (Blue) penetrate to modulate internal metabolic targets.[1][2]

Experimental Protocols

To validate these findings, use the following self-validating workflows.

Protocol A: Isolation from Platycladus orientalis

Objective: Separate the neutral diol fraction from the acidic fraction.[1]

-